![molecular formula C20H15BrN6O2 B2859156 3-(4-溴苯基)-6-(2-(吲哚啉-1-基)-2-氧代乙基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 893917-08-3](/img/structure/B2859156.png)
3-(4-溴苯基)-6-(2-(吲哚啉-1-基)-2-氧代乙基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core triazolopyrimidinone structure, followed by the addition of the bromophenyl and indolin-2-one groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the triazolopyrimidinone core. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its large size and high electronegativity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be substituted with other groups in a nucleophilic aromatic substitution reaction. The carbonyl group in the indolin-2-one could also undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its lipophilicity. The indolin-2-one group could potentially form hydrogen bonds, which might influence the compound’s solubility in different solvents .科学研究应用
合成和表征
合成方法:由于其潜在的生物活性,研究工作已转向合成复杂杂环化合物。例如,新型 2,5-二苯基吲哚并[2,3-e]吡唑并[1',5':3",4"]嘧啶并[2",1"-c][1,2,4]三嗪的合成展示了构建复杂分子的新合成方法的开发。这些合成策略涉及缩合反应、环化过程和亲电取代反应,这些反应对于创建具有各种科学应用潜力的多种杂环化合物至关重要 (K. Atta 等,2011)。
结构解析:合成化合物的表征和结构解析是杂环化学研究中的关键步骤。诸如 X 射线衍射、核磁共振波谱和质谱等技术被用来确定分子结构并确认合成化合物的身份。例如,对 2-(4-乙烯基苄基)-2-(5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-基)-3-(4-乙烯基苯基)丙酸乙酯的研究通过 X 射线晶体学和光谱技术深入了解了分子结构 (S. Lahmidi 等,2019)。
生物活性和应用
抗菌特性:寻找新的抗菌剂是一个重要的研究领域,许多研究集中在合成和评价杂环化合物的抗菌活性。取代的吲哚基噻二唑和喹唑啉基噻二唑衍生物的合成对各种细菌菌株显示出有希望的结果,表明这些化合物在开发新的抗菌药物中具有潜力 (I. Singh 等,2010)。
抗癌特性:新型抗癌剂的开发是杂环化学的另一个重要应用。具有复杂杂环结构的化合物,例如衍生自吲哚和嘧啶的化合物,已针对各种癌细胞系评估了其抗肿瘤活性。例如,新的 3-杂芳基吲哚显示出中等到高的抗癌活性,突出了杂环化合物在癌症研究中的潜力 (A. Abdelhamid 等,2016)。
作用机制
Target of Action
Similar compounds have been found to target enzymes likeLSD1 and c-Met kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction.
Mode of Action
For instance, certain derivatives have demonstrated the ability to inhibit LSD1 and c-Met kinase , potentially leading to the suppression of cancer cell proliferation and migration .
Biochemical Pathways
LSD1 is involved in the regulation of gene expression, while c-Met kinase is involved in signal transduction pathways that regulate cell growth and differentiation .
Result of Action
Similar compounds have shown potential anti-tumor activity against various cancer cell lines . Inhibition of target enzymes like LSD1 and c-Met kinase can lead to the suppression of cancer cell proliferation and migration .
安全和危害
未来方向
属性
IUPAC Name |
3-(4-bromophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O2/c21-14-5-7-15(8-6-14)27-19-18(23-24-27)20(29)25(12-22-19)11-17(28)26-10-9-13-3-1-2-4-16(13)26/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWEPPKSIWSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。